molecular formula C7H6F3NO B3040552 (E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one CAS No. 215657-65-1

(E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one

Cat. No. B3040552
CAS RN: 215657-65-1
M. Wt: 177.12 g/mol
InChI Key: JIRICWGGCSTCBX-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFB is a yellow solid that is soluble in organic solvents and has a molecular weight of 209.16 g/mol.

Mechanism of Action

The mechanism of action of (E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and enzymes. (E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one has been shown to bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
(E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. In vivo studies have demonstrated that (E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one can reduce inflammation and pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. (E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one is also soluble in organic solvents, making it easy to incorporate into experimental setups. However, one limitation of using (E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one is its potential toxicity, which requires careful handling and disposal procedures.

Future Directions

There are several future directions for research on (E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one. One area of focus is the development of (E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one-based materials with improved mechanical and thermal properties. Another area of focus is the exploration of (E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one as a potential therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of (E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one and its interactions with biological molecules.

Scientific Research Applications

(E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, (E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one has been used as a fluorescent probe to study protein-ligand interactions. In materials science, (E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one has been incorporated into polymers to improve their mechanical and thermal properties.

properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-2-4-11-5-3-6(12)7(8,9)10/h1,3,5,11H,4H2/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRICWGGCSTCBX-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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